
1,3-Dibromo-5-isobutyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-isobutyl-2-methoxybenzene: is an organic compound with the molecular formula C11H14Br2O It is a derivative of benzene, featuring two bromine atoms, an isobutyl group, and a methoxy group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-methoxybenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Friedel-Crafts Alkylation: This step introduces the isobutyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation: The isobutyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
1,3-Dibromo-5-isobutyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The bromine atoms and methoxy group influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions. The isobutyl group can affect the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.
1,3-Dibromo-5-methoxybenzene: Lacks the isobutyl group, only has methoxy and bromine substituents.
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: Similar but with an additional methoxymethoxy group.
Uniqueness: 1,3-Dibromo-5-isobutyl-2-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C11H14Br2O |
|---|---|
Poids moléculaire |
322.04 g/mol |
Nom IUPAC |
1,3-dibromo-2-methoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-7H,4H2,1-3H3 |
Clé InChI |
IXNSRDPHZPEHOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



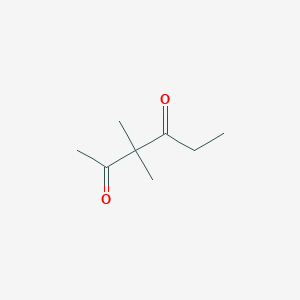
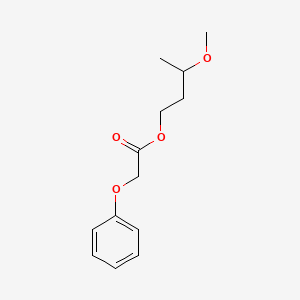

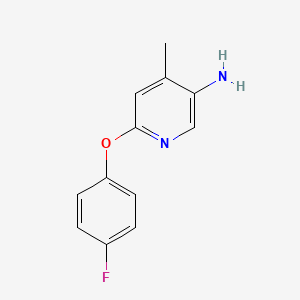
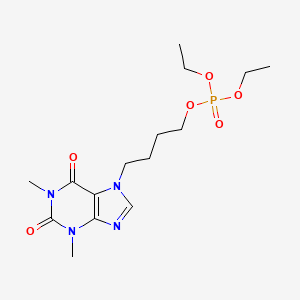
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
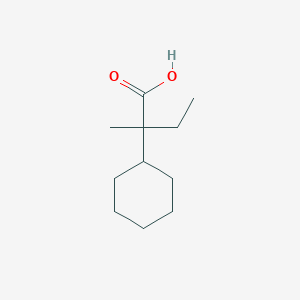
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
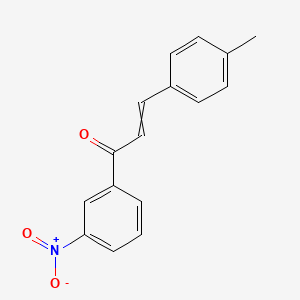

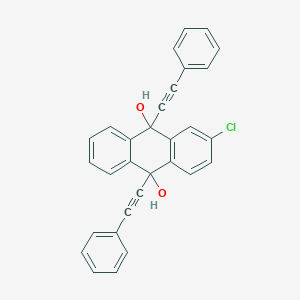
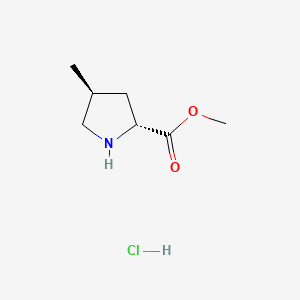
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
